molecular formula C9H21ClN2O2 B1524616 Boc-eda-ET hcl CAS No. 1073659-87-6

Boc-eda-ET hcl

Cat. No.: B1524616
CAS No.: 1073659-87-6
M. Wt: 224.73 g/mol
InChI Key: HVZIICLGNPRBJK-UHFFFAOYSA-N
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Description

tert-Butyl 2-(ethylamino)ethylcarbamate hydrochloride: is a chemical compound commonly used in organic synthesis. It is often referred to as Boc-eda-ET hydrochloride. This compound is notable for its role as a protecting group in peptide synthesis and other organic reactions, where it helps to protect amino groups from unwanted reactions.

Preparation Methods

Boc Protection of Ethylenediamine

The initial and crucial step in the preparation is the selective Boc protection of ethylenediamine:

  • Procedure: Ethylenediamine is dissolved in an organic solvent such as dichloromethane (DCM) and cooled to 0 °C. Boc anhydride ((Boc)2O) is added dropwise over several hours under vigorous stirring. The reaction is allowed to proceed at room temperature for 24 hours to ensure complete conversion to Boc-ethylenediamine (Boc-EDA).

  • Purification: After reaction completion, the solvent is evaporated, and the crude product is washed with saturated sodium bicarbonate solution to remove acidic impurities. Organic layers are dried over anhydrous magnesium sulfate and concentrated to yield Boc-EDA in quantitative yield.

  • Yield: Nearly quantitative (close to 100%) under optimized conditions.

This method is well-documented and considered standard for Boc protection of ethylenediamine.

Neutralization and Salt Removal Techniques

In processes involving ethylenediamine hydrochloride (EDA-HCl), neutralization is a critical step to obtain free ethylenediamine derivatives:

  • Neutralization Reaction: EDA-HCl is treated with a stoichiometric amount of a solid caustic base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) dissolved in an alcohol (methanol or ethanol). This generates free ethylenediamine, water, and precipitated salt (NaCl or KCl).

  • Reaction Conditions: The mixture is heated between 65.5 °C and 110 °C to facilitate reaction and removal of the organic solvent by vaporization. Further heating under increased pressure (up to 3 atm) and temperatures up to 180 °C allows azeotropic removal of water formed during neutralization.

  • Salt Removal: Precipitated salts are continuously removed by centrifugation or filtration to prevent contamination. The supernatant containing free ethylenediamine is recycled or further processed.

  • Pressure and Temperature Control: After distillation, the pressure is reduced to about 200 mm Hg to recover dry ethylenediamine with minimal water content (<0.3 wt%).

This method ensures high purity of the free amine intermediate, which can then be Boc-protected or further functionalized.

Alternative Synthetic Route via p-Nitrophenol Intermediate

Another reported synthetic route involves:

  • Step 1: Reaction of p-nitrophenol with Boc anhydride in the presence of sodium hydroxide aqueous solution at room temperature (20-25 °C) to form an activated Boc-p-nitrophenol intermediate (Compound A) with yields of 94-96%.

  • Step 2: Refluxing Compound A with ethylenediamine in ethyl acetate for 5-6 hours, followed by extraction and purification to obtain Boc-EDA (Compound B) with yields of 82-86%.

  • Purification: Organic layers are washed with saturated salt water, dried, concentrated, and crystallized to isolate the product.

  • Advantages: This method allows efficient synthesis with high purity and good yields, and solvents and aqueous phases can be recycled for industrial scale-up.

Summary of Key Preparation Parameters in Tabular Form

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Boc Protection of EDA Ethylenediamine + (Boc)2O in DCM 0 to 25 24 h ~100 Stirring, dropwise addition
Ethylthio Introduction Boc-EDA + ethylthio electrophile + base 0 to 25 Several hours Variable Requires purification
Neutralization of EDA-HCl EDA-HCl + NaOH/KOH in methanol/ethanol 65.5 to 110 Heating + distillation High Salt removal by centrifugation/filtration
p-Nitrophenol Route Step 1 p-Nitrophenol + Boc anhydride + NaOH aqueous 20-25 2-3 h 94-96 Formation of activated intermediate
p-Nitrophenol Route Step 2 Compound A + ethylenediamine reflux in ethyl acetate Reflux (~77) 5-6 h 82-86 Extraction, washing, crystallization

Research Findings and Analytical Data

  • NMR Characterization: Boc-EDA and related intermediates show characteristic signals in ^1H NMR spectra, including broad singlets for NH protons, multiplets for methylene protons, and singlets for tert-butyl protons (~1.45 ppm).

  • Purity: Gas chromatography and NMR confirm high purity (>99%) of the Boc-protected intermediates when prepared under optimized conditions.

  • Process Optimization: The use of alcohol solvents in neutralization enhances caustic solubility and reaction rates. Continuous removal of salt precipitates improves yield and purity.

  • Industrial Relevance: Recycling of aqueous and organic phases in the p-nitrophenol route reduces waste and cost, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(ethylamino)ethylcarbamate hydrochloride undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

    Deprotection: Removal of the Boc group yields the free amine, ethylenediamine.

    Substitution: Depending on the electrophile used, various substituted ethylenediamine derivatives can be formed.

Scientific Research Applications

Scientific Research Applications

  • Peptide Synthesis
    • Boc-eda-ET HCl is extensively used as a protecting group for amino acids in peptide synthesis. Its ability to shield amine functionalities allows for selective reactions, minimizing side reactions that could compromise the integrity of the synthesized peptides. This property is crucial in the production of therapeutic peptides where purity and specificity are paramount .
  • Drug Development
    • In pharmaceutical chemistry, this compound serves as an essential intermediate in synthesizing various active pharmaceutical ingredients (APIs). Its unique structure facilitates the creation of complex molecules with specific amine functionalities necessary for biological activity .
  • Material Science
    • The compound is utilized in developing functionalized polymers and materials. Its application extends to drug delivery systems and tissue engineering, where tailored properties are required for effective performance .
  • Bioconjugation
    • This compound plays a role in bioconjugation processes, enabling the attachment of biomolecules to surfaces or other compounds. This application enhances drug delivery systems and diagnostic tools by improving stability and efficacy .
  • Agrochemical Formulations
    • The compound is also employed in formulating agrochemicals, contributing to the stability and efficacy of pesticides and herbicides, which are vital for agricultural productivity .

Case Studies

  • Selective Reactions in Organic Synthesis
    • A study demonstrated that Boc-protected amines could undergo selective reactions under mild conditions. This was essential for synthesizing biologically active molecules without interference from other functional groups .
  • Molecular Electronics Applications
    • Research highlighted the potential of this compound in developing molecular-scale electronic devices due to its controllable conductivity properties. This versatility indicates its application beyond traditional organic synthesis into areas like molecular electronics .
  • Desalination Membrane Chemistry
    • Innovative research explored using Boc-protected ethylenediamine (EDA) to enhance polyamide membranes' performance for desalination processes. The study showed that incorporating Boc-protected EDA allowed precise control over membrane surface properties, significantly improving desalination efficiency through subsequent deprotection processes .

Mechanism of Action

The mechanism of action of tert-butyl 2-(ethylamino)ethylcarbamate hydrochloride primarily involves its role as a protecting group. The Boc group protects the amino group by forming a stable carbamate linkage, which can be selectively removed under acidic conditions. This allows for the selective modification of other functional groups in the molecule without affecting the protected amino group.

Comparison with Similar Compounds

    tert-Butyl carbamate: Another commonly used protecting group for amino acids.

    Benzyl carbamate: Used as a protecting group in organic synthesis.

    Methyl carbamate: A simpler carbamate protecting group.

Uniqueness: tert-Butyl 2-(ethylamino)ethylcarbamate hydrochloride is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required.

Biological Activity

Boc-eda-ET hydrochloride (N-Boc,N-ethyl-1,2-ethylenediamine hydrochloride) is a chemical compound with significant implications in organic synthesis and potential biological applications. This article delves into its biological activity, synthesis, and potential uses, supported by case studies and research findings.

Chemical Structure and Properties

Boc-eda-ET HCl has the following characteristics:

  • CAS Number : 1001020-32-1
  • Molecular Weight : 224.73 g/mol
  • IUPAC Name : 2-((tert-butoxycarbonyl)(ethyl)amino)ethan-1-aminium chloride

The compound features a tert-butoxycarbonyl (Boc) protecting group that stabilizes the amine functionality during chemical reactions, making it a valuable tool in organic synthesis.

Biological Activity

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit notable biological properties. The protective Boc group allows for selective modifications that can enhance the biological activity of synthesized compounds. Here are some key aspects of its biological activity:

  • Role in Drug Development : The ability to protect amines enables the synthesis of complex molecules that can be biologically active. This is crucial in drug development where selective reactions are necessary to avoid undesired side products.
  • Molecular Electronics : Research indicates that this compound can form well-defined assemblies due to its donor-acceptor architecture, making it a candidate for molecular electronics applications such as transistors and rectifiers.
  • Synthetic Pathways : The compound's unique structure allows for specific steric and electronic properties that enhance selectivity and yield in synthetic applications, particularly when targeting complex molecular architectures.

Synthesis Methods

The synthesis of this compound typically involves several steps to ensure high yields and purity. The deprotection of the Boc group is achieved through protonation followed by the loss of the tert-butyl cation, leading to the formation of carbamic acid which subsequently decarboxylates to yield the free amine.

Study 1: Selective Reactions in Organic Synthesis

A study demonstrated that Boc-protected amines could undergo selective reactions under mild conditions. This was essential for synthesizing biologically active molecules without interference from other functional groups.

Study 2: Molecular Electronics Applications

Research highlighted the potential of this compound in developing molecular-scale electronic devices. Its controllable conductivity properties were explored for designing functional electronic components at the molecular level, indicating its versatility beyond traditional organic synthesis.

Comparative Analysis of Similar Compounds

Compound NameCAS NumberBiological ActivityApplications
Boc-protected aminesVariousEnhanced selectivityDrug development, organic synthesis
N-Boc ethylenediamine57260-73-8Intermediate for peptidesPharmaceutical synthesis
Ethylamine75-04-7Basic amine reactivityChemical manufacturing

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Boc-eda-ET hcl to ensure reproducibility?

  • Methodological Answer : Synthesis should follow stepwise protection-deprotection strategies, with reaction conditions (temperature, solvent, catalysts) optimized using Design of Experiments (DoE) principles. Characterization requires 1H/13C NMR , HPLC purity analysis , and high-resolution mass spectrometry (HRMS) . For reproducibility, document all parameters (e.g., solvent ratios, reaction times) and provide raw spectral data in supporting information . Novel compounds must include elemental analysis or X-ray crystallography to confirm identity .

Q. How can systematic reviews address gaps in mechanistic studies of this compound?

  • Methodological Answer : Follow PRISMA guidelines to screen studies. Use text-mining tools (e.g., ChemDataExtractor) to extract kinetic parameters and reaction pathways. Engage domain experts to assess bias in cell-based vs. cell-free assays .

Properties

IUPAC Name

tert-butyl N-[2-(ethylamino)ethyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-5-10-6-7-11-8(12)13-9(2,3)4;/h10H,5-7H2,1-4H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZIICLGNPRBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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